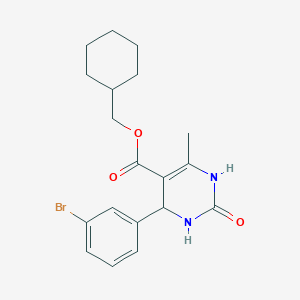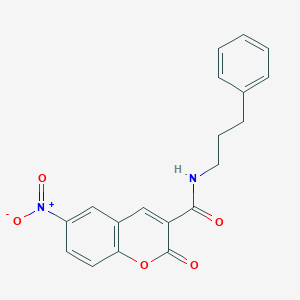![molecular formula C17H22ClNO2 B4995133 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride](/img/structure/B4995133.png)
1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a quaternary ammonium compound that is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride is not fully understood, but it is believed to involve the disruption of cell membranes and the inhibition of enzyme activity. This compound has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, making it a potentially useful tool in the study of infectious diseases. However, this compound is also highly toxic and can cause damage to healthy cells at high concentrations. This limits its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride. One area of interest is the development of new drug delivery systems based on this compound. Another area of interest is the investigation of the potential use of this compound as an antiviral agent. Finally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential as an anticancer agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in a number of scientific research applications. Its broad-spectrum antimicrobial activity and potential as a drug delivery agent make it a valuable tool in the study of infectious diseases and drug development. However, its toxicity and limited understanding of its mechanism of action require further investigation.
Méthodes De Synthèse
The synthesis of 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride involves a multistep process that starts with the reaction of 1-bromoadamantane with sodium hydride to form 1-adamantyl sodium. This compound is then reacted with 2-bromoacetylpyridine to form 1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium bromide. Finally, the bromide salt is treated with hydrochloric acid to obtain this compound.
Applications De Recherche Scientifique
1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride has been extensively studied for its potential applications in various fields of scientific research, including biomedical research, materials science, and environmental science. In biomedical research, this compound has been investigated for its antiviral, antibacterial, and antifungal properties. This compound has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
Propriétés
IUPAC Name |
1-adamantyl 2-pyridin-1-ium-1-ylacetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2.ClH/c19-16(12-18-4-2-1-3-5-18)20-17-9-13-6-14(10-17)8-15(7-13)11-17;/h1-5,13-15H,6-12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRZQTPHEFSKKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C[N+]4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4995055.png)
![2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4995060.png)
![4-{[4-(4-chlorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4995068.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995074.png)
![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B4995091.png)


![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995123.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4995134.png)
